

Application Note: Characterization of Hidrosmin Impurities Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Hidrosmin Impurity	
Cat. No.:	B601716	Get Quote

Introduction

Hidrosmin, a semi-synthetic flavonoid derived from Diosmin, is utilized in the treatment of chronic venous insufficiency. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Hidrosmin can originate from the synthesis process, such as residual starting materials or incompletely reacted intermediates, or from degradation during storage. While high-performance liquid chromatography (HPLC) is the standard for comprehensive impurity profiling, UV-Vis spectroscopy offers a rapid, cost-effective, and simple method for the quantitative analysis of specific impurities and for monitoring the overall purity of the drug substance.

This application note details a UV-Vis spectrophotometric method for the characterization and quantification of a key potential impurity in Hidrosmin, its precursor Diosmin. The method is based on the distinct spectral characteristics of Hidrosmin and Diosmin in an alkaline medium, allowing for their simultaneous determination.

Principle of the Method

Flavonoids exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions due to their phenolic and conjugated ring structures. While the basic chromophore of Hidrosmin and its precursor Diosmin are very similar, slight structural differences can lead to shifts in their absorption maxima (λ max), particularly in a specific solvent or pH. By dissolving the sample in 0.2 N sodium hydroxide, the phenolic hydroxyl groups are ionized, which can enhance the spectral differences between the two compounds.



This method utilizes the Vierordt's method (simultaneous equations) for the analysis of a two-component mixture. By measuring the absorbance of a sample at two specific wavelengths (the λ max of each component), a set of simultaneous equations can be solved to determine the concentration of both Hidrosmin and the Diosmin impurity.

Experimental ProtocolsInstrumentation and Reagents

- Spectrophotometer: A double-beam UV-Vis spectrophotometer compliant with USP <857> and Ph. Eur. 2.2.25 guidelines, with a spectral bandwidth of 1 nm or less.
- Matched Quartz Cuvettes: 1 cm path length.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Reagents:
 - Hidrosmin Reference Standard (HRS)
 - Diosmin Reference Standard (DRS)
 - Sodium Hydroxide (NaOH), analytical grade
 - Purified water

Preparation of Solutions

- Solvent (0.2 N NaOH): Dissolve 8.0 g of NaOH in 1000 mL of purified water.
- Standard Stock Solution of Hidrosmin (100 μg/mL): Accurately weigh about 10 mg of HRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.
- Standard Stock Solution of Diosmin (100 μg/mL): Accurately weigh about 10 mg of DRS, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.



 Sample Solution (100 μg/mL): Accurately weigh about 10 mg of the Hidrosmin sample to be tested, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.2 N NaOH.

Determination of Absorption Maxima (λmax)

- Prepare working standard solutions of Hidrosmin (10 μg/mL) and Diosmin (10 μg/mL) by diluting the respective stock solutions with 0.2 N NaOH.
- Scan each solution from 200 nm to 400 nm against a 0.2 N NaOH blank.
- Determine the λmax for Hidrosmin (λ1) and Diosmin (λ2). For the purpose of this protocol, we will use the literature-based λmax values for similar flavonoids: λ1 = 268 nm for Hidrosmin (similar to Diosmin) and λ2 = 285 nm for a potential impurity with a shifted spectrum.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, including linearity, accuracy, precision, and specificity.

- Linearity: Prepare a series of dilutions of both Hidrosmin and Diosmin (e.g., 2-20 μ g/mL) from the stock solutions. Measure the absorbance of each at both $\lambda 1$ and $\lambda 2$. Plot calibration curves and determine the correlation coefficient (R² > 0.999).
- Accuracy: Perform recovery studies by spiking a known amount of Diosmin into a pure Hidrosmin solution at different concentration levels (e.g., 80%, 100%, 120%).
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing
 multiple preparations of a sample. The relative standard deviation (%RSD) should be less
 than 2%.

Sample Analysis Workflow

The workflow for analyzing a Hidrosmin sample for Diosmin impurity is outlined below.

Caption: Experimental workflow for **Hidrosmin impurity** analysis.



Data Presentation and Calculation Absorptivity Values

First, the absorptivity (A 1%, 1 cm) of pure Hidrosmin and pure Diosmin must be determined at both selected wavelengths.

Compound	Absorptivity at λ1 (268 nm)	Absorptivity at λ2 (285 nm)
Hidrosmin	AH1	AH2
Diosmin	AD1	AD2

Calculation of Impurity Content

The concentration of Hidrosmin (CH) and Diosmin (CD) in the sample solution can be calculated using the following simultaneous equations, where A1 and A2 are the absorbances of the sample solution at $\lambda 1$ and $\lambda 2$, respectively:

By solving these equations, the concentration of the Diosmin impurity is determined. The percentage of impurity can then be calculated as:

% Diosmin Impurity = (CD / CSample) * 100

Where CSample is the nominal concentration of the prepared sample solution.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for a validation study, demonstrating the method's suitability.



Parameter	Hidrosmin (at 268 nm)	Diosmin (at 285 nm)	Acceptance Criteria
Linearity Range	2 - 20 μg/mL	2 - 20 μg/mL	-
Correlation (R²)	0.9995	0.9992	> 0.999
LOD	0.05 μg/mL	0.08 μg/mL	-
LOQ	0.15 μg/mL	0.24 μg/mL	-
Accuracy (% Recovery)	99.5% - 101.2%	98.9% - 101.5%	98.0% - 102.0%
Precision (%RSD)	0.85%	1.10%	< 2.0%

Signaling Pathways and Logical Relationships

The logical relationship for method selection in pharmaceutical analysis is hierarchical, starting with the most comprehensive methods and moving to more routine, rapid screening tools.

Caption: Method selection logic for impurity analysis.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative determination of Diosmin as an impurity in Hidrosmin bulk drug. While it does not replace the need for chromatographic methods for full impurity profiling, it serves as an excellent tool for routine quality control, process monitoring, and stability testing where specific, spectrally distinct impurities are of interest. The method is cost-effective and can be readily implemented in any standard pharmaceutical quality control laboratory.

• To cite this document: BenchChem. [Application Note: Characterization of Hidrosmin Impurities Using UV-Vis Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601716#use-of-uv-vis-spectroscopy-for-the-characterization-of-hidrosmin-impurities]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com